molecular formula C19H19NO5S B2786798 Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477858-88-1

Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate

Cat. No. B2786798
CAS RN: 477858-88-1
M. Wt: 373.42
InChI Key: YQWQQNJXMUQBSQ-UHFFFAOYSA-N
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Description

“Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a chemical compound with the empirical formula C15H15NO4S . It is also known as MSAB . It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Physical And Chemical Properties Analysis

The compound is a powder with a color ranging from off-white to purple . It is soluble in DMSO at a concentration of 25 mg/mL . The storage temperature is 2-8°C .

Mechanism of Action

This compound targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .

Safety and Hazards

The safety class code of this compound is 11, which means it is a combustible solid . The WGK is 3 . The flash point is not applicable .

Future Directions

The potential future directions for this compound could involve further exploration of its mechanism of action, particularly its role in β-catenin ubiquitination and proteasomal degradation. Additionally, its potential use as an inhibitor of Wnt signaling-dependent proliferation of cancer cells could be further investigated .

properties

IUPAC Name

methyl 3-(cyclopropanecarbonylamino)-4-(4-methylphenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-12-3-8-15(9-4-12)26(23,24)17-10-7-14(19(22)25-2)11-16(17)20-18(21)13-5-6-13/h3-4,7-11,13H,5-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWQQNJXMUQBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate

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